molecular formula C9H10N2O2 B15197592 Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate

Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B15197592
M. Wt: 178.19 g/mol
InChI Key: ARCQSBHQBYKAER-UHFFFAOYSA-N
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Description

Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring, with an ethyl ester group at the 3-position of the pyrazole moiety. This structural framework confers unique chemical and electronic properties, making it a versatile intermediate in organic synthesis and drug discovery. Fused pyrazole systems are widely explored due to their biological relevance, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

ARCQSBHQBYKAER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable cyclopentane derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate with structurally analogous compounds is provided below, highlighting key differences in structure, substituents, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Structure Molecular Formula Key Substituents/Modifications Applications References
This compound Cyclopenta-fused pyrazole with ethyl ester at C3 C₉H₁₀N₂O₂ None (parent structure) Drug discovery, synthetic intermediates
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate Cyclopenta-fused pyrazole with tert-pentyl at N1 and ketone at C5 C₁₄H₂₀N₂O₃ tert-Pentyl (N1), ketone (C5) Potential agrochemicals, lipophilic drug candidates
Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Cyclopenta-fused pyrazole with 4-fluorophenyl at N1 C₁₅H₁₅FN₂O₂ 4-Fluorophenyl (N1) Anticancer research, kinase inhibition
Ethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Pyrano-fused pyrazole with amino, cyano, and phenyl groups C₁₆H₁₆N₄O₃ Pyrano ring, amino (C6), cyano (C5) DNA biosensors, carcinogenicity testing
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Non-fused pyrazole with phenyl groups at N1 and C5 C₁₈H₁₆N₂O₂ Phenyl (N1, C5) Antibacterial, antifungal agents
Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate Cyclohepta-fused pyrazole with ethyl ester at C3 C₁₁H₁₆N₂O₂ Seven-membered fused ring Material science, functional additives

Key Findings:

Ring System and Bioactivity: Cyclopenta-fused derivatives (e.g., Ethyl 1-(4-fluorophenyl)-tetrahydrocyclopenta[c]pyrazole-3-carboxylate) exhibit enhanced bioactivity due to increased ring strain and π-stacking capabilities, making them suitable for kinase inhibition . Pyrano-fused derivatives (e.g., compound) are tailored for biosensing applications, where the pyrano ring and cyano group improve electrochemical properties . Non-fused pyrazoles (e.g., Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) lack the fused ring’s rigidity, resulting in broader but less specific antimicrobial activity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance binding to aromatic residues in enzyme active sites .
  • Bulky substituents (e.g., tert-pentyl in ) increase lipophilicity, improving membrane permeability for agrochemical applications .

Ring Size and Solubility :

  • Cyclohepta-fused pyrazoles () exhibit lower ring strain and higher solubility compared to cyclopenta analogs, favoring material science applications .

Biological Activity

Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research, anti-inflammatory effects, and potential as an enzyme inhibitor. This article synthesizes the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, which is known for its varied pharmacological properties. The synthesis typically involves reactions that introduce functional groups to the pyrazole core, enhancing its biological efficacy. For instance, recent studies have explored the modification of pyrazole derivatives through various synthetic pathways, including cross-coupling reactions and cyclization strategies .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related compounds.

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colorectal), HepG2 (liver), and MCF-7 (breast) . For example, one study reported IC50 values in the low micromolar range for several synthesized derivatives, suggesting potent anticancer activity .
  • Mechanism of Action : The mode of action often involves induction of cell cycle arrest and apoptosis. Specifically, compounds have been shown to trigger G2/M phase arrest in cancer cells, leading to non-necrotic cell death .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Mechanism of Action
8aHCT1164.7G2/M Phase Arrest
9hHepG25.4Apoptosis
6cMCF-76.2Cell Cycle Arrest

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers effectively compared to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness (%)
61cMurine Model70-85%
61dCaspase-3 ActivitySignificant Inhibition

Enzyme Inhibition

The compound has been noted for its potential as a phosphatase inhibitor. This property is crucial as it may play a role in regulating various cellular processes linked to cancer progression and inflammation.

  • Phosphatase Activity : Preliminary studies suggest that this compound can modulate phosphatase activity, which is vital for signaling pathways involved in cell growth and differentiation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer showed promising results with a derivative of this compound, leading to decreased tumor size and improved patient outcomes .
  • Inflammation in Arthritis Models : Another study demonstrated that this compound significantly reduced joint inflammation in murine models of arthritis, indicating its therapeutic potential beyond oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media (e.g., ethanol or methanol). Optimization includes adjusting reaction time (typically 6–12 hours), temperature (70–90°C), and stoichiometric ratios (1:1 to 1:1.2 molar ratios) to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon frameworks.
  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound structure determination be resolved using SHELX software?

Discrepancies in electron density maps or refinement parameters (e.g., high R-factors) are addressed via iterative model rebuilding in SHELXL . Key steps include:

  • Adjusting atomic displacement parameters (ADPs) for disordered regions.
  • Validating hydrogen bonding using PLATON or OLEX2 tools.
  • Cross-verifying torsion angles with density functional theory (DFT)-optimized structures. Robust refinement requires balancing goodness-of-fit (<1.2) and R1 values (<5%) .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) in bioactivity optimization of this compound?

SAR strategies involve:

  • Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., Cl, F) at the pyrazole or cyclopentane rings to modulate bioactivity.
  • In Vitro Assays : Testing enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GABA_A) using dose-response curves (IC50/EC50 determination).
  • Computational Docking : Predicting binding modes with targets (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. How do intermolecular hydrogen bonding patterns in the crystal lattice influence the compound's stability and solubility?

X-ray studies reveal that hydrogen bonds between the carboxylate oxygen and NH groups of adjacent molecules stabilize the lattice. This network:

  • Reduces solubility in non-polar solvents (e.g., hexane) due to strong lattice energy.
  • Enhances thermal stability (decomposition >200°C), critical for storage and formulation. Solubility in polar solvents (e.g., DMSO) can be improved by ester hydrolysis to the carboxylic acid derivative .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data reported for this compound derivatives?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Purity : HPLC/MS validation (≥95% purity) is essential to exclude side-product interference.
  • Substituent Effects : Meta- vs. para-substituted aryl groups may alter target selectivity. Cross-study validation using standardized protocols (e.g., NIH/WHO guidelines) is recommended .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Reference
Space GroupP2₁/c
R-Factor3.5%
Hydrogen Bond Length2.85–3.10 Å

Q. Table 2: Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction Temperature80–85°CMaximizes 75–85%
SolventEthanolEnhances purity
Hydrazine Equivalents1.1 eqReduces side-products

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.